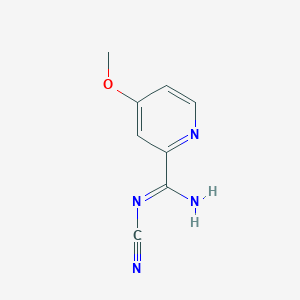
N-Cyano-4-methoxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-4-methoxypicolinimidamide can be achieved through various methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-4-methoxypicolinimidamide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is used as a ligand in nickel-catalyzed cross-coupling reactions with diverse basic nitrogen heterocycles and primary and secondary alkyl halides.
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in various condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nickel Catalysts: Used in cross-coupling reactions.
Alkyl Cyanoacetates: Used in the synthesis of cyanoacetamide derivatives.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically heterocyclic compounds with various functional groups .
Scientific Research Applications
N-Cyano-4-methoxypicolinimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyano-4-methoxypicolinimidamide involves its role as a ligand in nickel-catalyzed cross-coupling reactions. The compound coordinates with nickel to form a complex that facilitates the coupling of nitrogen heterocycles with alkyl halides . This process involves the activation of the nickel catalyst and the formation of a reactive intermediate that undergoes the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
N-Cyano-4-methoxypyridine: Similar in structure but lacks the amidine group.
N-Cyano-4-methoxybenzamide: Similar in structure but has a benzene ring instead of a pyridine ring.
Uniqueness
N-Cyano-4-methoxypicolinimidamide is unique due to its specific structure, which includes both a cyano group and a methoxy group on a pyridine ring. This unique structure allows it to act as an effective ligand in nickel-catalyzed cross-coupling reactions, enabling the synthesis of diverse heterocyclic compounds .
Biological Activity
N-Cyano-4-methoxypicolinimidamide is a chemical compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀N₄O
- Molecular Weight : 218.22 g/mol
- Structural Features : The compound includes a cyano group and a methoxy substituent on a picolinimidamide framework, which contributes to its unique reactivity and binding properties in catalytic applications.
This compound primarily acts as a ligand in nickel-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds, which are crucial in organic synthesis. The compound coordinates with nickel ions to form stable complexes, enhancing the catalytic activity of the metal.
Interaction Studies
Research indicates that the effectiveness of this compound's interactions is influenced by several factors:
- pH Levels
- Temperature
- Presence of Other Ligands or Substrates
These factors can significantly affect the binding affinities and overall catalytic efficiency of the compound.
Biological Activities
Recent studies have highlighted various biological activities associated with derivatives of this compound, including:
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects, making them potential candidates for developing new antibiotics.
- Anticancer Activity : Research has shown that certain derivatives can inhibit cancer cell proliferation, suggesting their utility in cancer therapy.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain compounds demonstrated high inhibitory activity at concentrations as low as 100 µg/mL.
| Compound | Activity (% Inhibition at 100 µg/mL) |
|---|---|
| G1 | 49.26±3.73 |
| G2 | 36.38±1.62 |
| G3 | 33.97±1.39 |
| G4 | 34.68±2.55 |
This data suggests that structural modifications can enhance antimicrobial properties, warranting further investigation into optimized derivatives .
Anticancer Activity
Another study focused on the anticancer potential of this compound derivatives against human cancer cell lines. The findings revealed:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 200 | 43.21±4.11 |
| 100 | 41.72±1.57 |
These results indicate a dose-dependent decrease in cell viability, highlighting the potential for these compounds in cancer treatment strategies .
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N'-cyano-4-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c1-13-6-2-3-11-7(4-6)8(10)12-5-9/h2-4H,1H3,(H2,10,12) |
InChI Key |
LEWHOCRDELQPCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















